molecular formula C12H18O4 B2817066 Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 85407-72-3

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Cat. No.: B2817066
CAS No.: 85407-72-3
M. Wt: 226.272
InChI Key: CCZKVSFLPOANOJ-UHFFFAOYSA-N
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Description

Diethyl bicyclo[211]hexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is a derivative of bicyclo[211]hexane, a bicyclic structure that consists of two fused cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 2-(bromomethyl)acrylate with a suitable nucleophile under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
  • Diethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Uniqueness

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-15-9(13)11-5-6-12(7-11,8-11)10(14)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZKVSFLPOANOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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